molecular formula C18H20F3N3O2 B1429509 {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid CAS No. 1311279-74-9

{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid

Cat. No. B1429509
M. Wt: 367.4 g/mol
InChI Key: XBLFHNYBDKXXPP-UHFFFAOYSA-N
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Description

The compound appears to be related to the field of organic synthesis, agrochemicals, pharmaceuticals, and dyestuffs1. However, specific details about this compound are not readily available.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

While I couldn’t find the exact molecular structure of this compound, a related compound, [5-(trifluoromethyl)pyridin-3-yl]boronic acid, has the molecular formula C6H5BF3NO22.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

I couldn’t find specific information on the physical and chemical properties of this compound.


Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : A study by Dzvinchuk (2007) details the synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines using p-(dimethylamino)benzaldehyde, a compound related to the chemical . This synthesis is significant for creating compounds with potential pharmacological applications (Dzvinchuk, 2007).

  • Hantzsch Cyclocondensation : Another study by Dzvinchuk et al. (2009) explores the Hantzsch three-component cyclization involving 4-(dimethylamino)benzaldehyde, a closely related compound, which results in the formation of polycondensed heterocyclic systems. This method is crucial for developing new heterocyclic compounds with potential applications in drug discovery (Dzvinchuk et al., 2009).

  • Synthesis and Pharmacological Study of Thiazolidinones and Mannich Bases : Dave et al. (2007) conducted a study on the synthesis of thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole, which are structurally related to the compound . This research contributes to the development of new compounds with antimicrobial and antitubercular activities (Dave et al., 2007).

  • Synthesis of Methyl 6-aryl-5-(1H-benzimidazol-2-yl)-2-methylnicotinates : In another study by Dzvinchuk and Lozinskii (2009), the synthesis of methyl 6-aryl-5-(1H-benzimidazol-2-yl)-2-methylnicotinates via a Hantzsch type reaction is discussed. This synthesis route is significant for producing novel compounds with potential pharmacological properties (Dzvinchuk & Lozinskii, 2009).

  • Synthesis of Heterocyclic Systems Involving Related Compounds : A study by Selič et al. (1997) discusses the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones using compounds structurally related to the query chemical. This research provides insights into the synthesis of novel heterocyclic systems, which are important in medicinal chemistry (Selič et al., 1997).

Safety And Hazards

Information on the safety and hazards of this compound is not readily available.


Future Directions

Unfortunately, I couldn’t find any specific information on the future directions of this compound.


properties

IUPAC Name

2-[[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2/c1-23(2)17-15(8-14(9-22-17)18(19,20)21)13-6-4-5-12(7-13)10-24(3)11-16(25)26/h4-9H,10-11H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLFHNYBDKXXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC(=C2)CN(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101121854
Record name Glycine, N-[[3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl]methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid

CAS RN

1311279-74-9
Record name Glycine, N-[[3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl]methyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311279-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[[3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl]methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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